molecular formula C11H13ClN2O4 B13509254 tert-Butyl (2-chloro-5-nitrophenyl)carbamate

tert-Butyl (2-chloro-5-nitrophenyl)carbamate

Cat. No.: B13509254
M. Wt: 272.68 g/mol
InChI Key: CUNYXVWYLRBNGR-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-5-nitrophenyl)carbamate (CAS 342882-95-5) is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H13ClN2O4 and a molecular weight of 272.69 g/mol, is characterized by the presence of both a chloro and a nitro substituent on its aromatic ring, alongside a tert-butoxycarbonyl (Boc) protected amine . The Boc protecting group is a cornerstone in synthetic organic chemistry, widely used to shield amine functionalities during multi-step synthesis, particularly in the construction of complex molecules . The specific pattern of substituents makes this carbamate derivative a versatile intermediate for further chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group, enabling the synthesis of a variety of pharmacologically relevant scaffolds. Compounds featuring similar chloro-nitroaniline structures are frequently employed in scientific research. For instance, such structures serve as key intermediates in the development of bioactive molecules, including positive allosteric modulators for therapeutic targets like the metabotropic glutamate receptor 4 (mGlu4), which is being explored for conditions such as Parkinson's disease . Additionally, related carbamate derivatives have been investigated for their activity in inhibiting photosynthetic electron transport (PET), highlighting their potential in the development of agrochemicals . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a critical intermediate to advance their projects in developing novel pharmaceutical candidates or other specialty chemicals. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-nitrophenyl)carbamate

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15)

InChI Key

CUNYXVWYLRBNGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

The challenge lies in selectively introducing the Boc group without affecting the sensitive nitro and chloro substituents.

Synthesis of 2-chloro-5-nitroaniline Precursor

The precursor 2-chloro-5-nitroaniline can be prepared via selective chlorination and nitration of aniline derivatives or through a one-pot synthesis starting from 2-halogenated acrylates, nitromethane, and orthoformate reagents, followed by pyridine ring cyclization. A notable method uses:

This approach avoids hazardous diazotization and direct nitration, offering high atom economy and selectivity with yields around 86% for intermediates.

Step Reagents & Conditions Yield (%) Notes
Addition of nitromethane to 2-bromoacrylate DBU, 40-45 °C, 6 h - Organic base catalysis
Condensation with trimethyl orthoformate Stannic chloride, 95-100 °C, 4 h - Lewis acid catalysis
Cyclization and chlorination Ammonia, methanol, ammonium chloride, 50-55 °C, 4 h 86.4 (intermediate) High purity, selective chlorination

Boc Protection of 2-chloro-5-nitroaniline

The amino group of 2-chloro-5-nitroaniline is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

Typical procedure:

  • Dissolve 2-chloro-5-nitroaniline in dichloromethane.
  • Add triethylamine to neutralize HCl formed.
  • Add (Boc)2O dropwise at room temperature.
  • Stir for several hours to complete the reaction.
  • Purify by flash chromatography or recrystallization.

This method is well-established for carbamate synthesis and provides high yields (70-90%) of this compound with good purity.

Parameter Typical Value Comments
Solvent Dichloromethane (CH2Cl2) Common choice for Boc protection
Base Triethylamine (Et3N) Neutralizes acid byproducts
Temperature Room temperature (20-25 °C) Mild conditions
Reaction time 2-12 hours Monitored by TLC
Yield 70-90% Depends on purity of starting amine

Purification and Characterization

Purification Techniques

  • Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 10:1) is commonly employed.
  • Recrystallization from solvents like isopropanol or ethyl acetate can improve purity.
  • Drying under vacuum and monitoring by TLC ensures removal of impurities.

Characterization Data

Typical characterization includes:

Technique Observed Data Notes
Melting point ~90-95 °C Consistent with literature
NMR (1H, 13C) Signals corresponding to Boc tert-butyl group, aromatic protons, and nitro substituent Confirms structure
IR spectroscopy Peaks at ~1700 cm⁻¹ (carbamate C=O), 1520-1350 cm⁻¹ (NO2) Functional group identification
High-resolution mass spectrometry (HRMS) Molecular ion peak matching C12H14ClN2O4 Confirms molecular weight

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Remarks
1 Synthesis of 2-chloro-5-nitroaniline 2-halogenated acrylate, nitromethane, orthoformate, Lewis acid One-pot, 40-100 °C ~86 (intermediate) High selectivity, green chemistry
2 Boc protection (Boc)2O, triethylamine, CH2Cl2 RT, 2-12 h 70-90 Standard carbamate protection
3 Purification Flash chromatography, recrystallization Silica gel, solvent mixtures - Essential for purity

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential use in enzyme inhibition and protein modification.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares tert-Butyl (2-chloro-5-nitrophenyl)carbamate with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 2-Cl, 5-NO₂ on phenyl C₁₁H₁₂ClN₂O₄* ~271.68* Hypothesized applications: Intermediate in pharmaceuticals, agrochemicals, or material science.
tert-Butyl (2-chlorothiazol-5-yl)carbamate 2-Cl on thiazole C₈H₁₁ClN₂O₂S 234.70 95% purity; potential use in heterocyclic drug synthesis.
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate 2-Cl, 5-formyl on pyridine C₁₁H₁₂ClN₂O₃ 255.68 Formyl group enables further functionalization (e.g., condensation reactions).
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 2-Br, 5-OCH₃ on phenyl C₁₂H₁₄BrNO₃* ~300.15* Bromine enhances leaving-group ability; methoxy group modulates electronic effects.
tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate 4-Cl, 3-OCHF₂, 5-NO₂ on pyridine C₁₁H₁₂ClF₂N₂O₅ 332.68 Nitro and difluoromethoxy groups enhance bioactivity; used in drug discovery.

Key Comparison Parameters

Electronic and Steric Effects

  • Nitro vs. Formyl Groups : The nitro group in the target compound is strongly electron-withdrawing, increasing ring electrophilicity compared to the formyl-substituted pyridine analog . This makes the target more reactive toward nucleophilic aromatic substitution.
  • Chloro vs. Bromo Substituents : Bromine in the 2-bromo-5-methoxyphenyl analog offers better leaving-group ability than chlorine, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).

Research Findings and Limitations

  • Structural Diversity : Pyridine and thiazole analogs exhibit distinct reactivity profiles compared to phenyl-based carbamates, underscoring the importance of ring selection in design .
  • Data Gaps : Experimental data on the target compound’s solubility, stability, and synthetic routes are absent in the provided evidence, necessitating further study.
  • Contradictions : Direct comparisons are challenging due to heterocyclic vs. aromatic ring differences. For example, thiazole derivatives may exhibit higher metabolic stability but lower aromaticity than phenyl analogs .

Biological Activity

Introduction

Tert-butyl (2-chloro-5-nitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitrophenol with tert-butyl isocyanate. This process is characterized by the formation of a carbamate linkage, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have shown that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For example, in vivo tests using the carrageenan-induced rat paw edema model demonstrated that compounds similar to this compound exhibited inhibition percentages ranging from 39.021% to 54.239% compared to standard anti-inflammatory drugs like indomethacin .

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific pathways involved may include:

  • Inhibition of NF-kB signaling : This pathway is crucial for the expression of many pro-inflammatory genes.
  • Reduction in prostaglandin synthesis : By inhibiting cyclooxygenase enzymes, these compounds can reduce inflammation.

Table 1: Summary of Anti-inflammatory Activity

CompoundInhibition (%)Time (h)Reference
This compound39.021 - 54.2399 - 12
IndomethacinStandardN/AControl

Study 1: Efficacy in Rat Models

In a controlled study, rats treated with this compound showed a significant reduction in paw edema compared to untreated controls. The results indicated that the compound could effectively modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of this compound on various cancer cell lines. The findings suggested that while it exhibited some degree of cytotoxicity, it was not as potent as other known chemotherapeutic agents. This highlights the need for further structural modifications to enhance its efficacy against cancer cells.

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